molecular formula C28H30N4O6S B557008 Fmoc-Arg(Tos)-OH CAS No. 83792-47-6

Fmoc-Arg(Tos)-OH

Cat. No.: B557008
CAS No.: 83792-47-6
M. Wt: 550.6 g/mol
InChI Key: JRRARHJPRLAGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Arg(Tos)-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tosyl (Tos) protecting group at the guanidino group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is particularly useful for protecting the amino group during peptide chain elongation, while the tosyl group protects the guanidino group of arginine.

Mechanism of Action

Target of Action

Fmoc-Arg(Tos)-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized . The compound plays a crucial role in the formation and protection of peptide bonds during the synthesis process .

Mode of Action

This compound operates by attaching to the N-terminus of the peptide chain, acting as a temporary protecting group . This protection allows for the peptide chain to be assembled one amino acid at a time, while attached to an insoluble resin support . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA), while protecting groups on amino acid side chains are simultaneously removed .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . The compound’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the self-assembly of peptides .

Result of Action

The result of this compound’s action is the successful synthesis of a peptide chain . By protecting the peptide chain during synthesis, this compound helps ensure that the peptide is assembled correctly and without damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of peptide bond formation . Additionally, the choice of solvent can affect the solubility of this compound, and thus its effectiveness in the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Tos)-OH typically involves the following steps:

    Protection of the Guanidino Group: The guanidino group of arginine is first protected with a tosyl group. This is achieved by reacting arginine with tosyl chloride in the presence of a base such as sodium hydroxide.

    Protection of the Amino Group: The amino group of the tosyl-protected arginine is then protected with the Fmoc group. This is done by reacting the compound with Fmoc chloride in the presence of a base like diisopropylethylamine (DIEA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of arginine are reacted with tosyl chloride and Fmoc chloride under controlled conditions.

    Purification: The resulting product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-Arg(Tos)-OH undergoes deprotection reactions to remove the Fmoc and tosyl groups. The Fmoc group is typically removed using a base such as piperidine, while the tosyl group is removed using an acid like trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with the carboxyl group of another amino acid to form a peptide bond.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Tosyl Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).

    Coupling Reactions: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU in the presence of bases like DIEA.

Major Products:

    Deprotected Arginine: Removal of the Fmoc and tosyl groups yields free arginine.

    Peptides: Coupling reactions result in the formation of peptides with arginine residues.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Arg(Tos)-OH is widely used in the synthesis of peptides and proteins, allowing for the incorporation of arginine residues in a controlled manner.

Biology:

    Protein Engineering: The compound is used in the synthesis of modified proteins for studying protein function and interactions.

Medicine:

    Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biomaterials: The compound is used in the development of biomaterials and hydrogels for tissue engineering and regenerative medicine.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Arg(Tos)-OH but with a tert-butyloxycarbonyl (Boc) group protecting the amino group of lysine.

    Fmoc-His(Trt)-OH: Contains a trityl (Trt) group protecting the imidazole ring of histidine.

Uniqueness:

    Protecting Groups: The combination of Fmoc and tosyl groups provides unique protection for both the amino and guanidino groups of arginine, making this compound particularly useful in peptide synthesis.

    Stability: The compound is stable under the conditions used in SPPS, ensuring high yields and purity of the final peptide products.

Properties

IUPAC Name

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRARHJPRLAGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003842
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83792-47-6
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Fmoc-Arg(Tos)-OH in the synthesis of PPD-Arg(Tos)?

A1: this compound serves as a crucial building block in the synthesis of PPD-Arg(Tos). Researchers utilize it to introduce an arginine amino acid, protected with a tosyl group, to the 20(S)-protopanaxadiol (PPD) molecule. [] This modification aims to enhance the pharmacological properties of PPD, potentially improving its anti-tumor activity and pharmacokinetic profile. You can learn more about this research in the paper "The anti-tumor activity and pharmacokinetics research of PPD-Arg (Tos) by UPLC-Q/TOF-MS." []

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